molecular formula C7H4FN3O2 B13904523 7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13904523
M. Wt: 181.12 g/mol
InChI Key: BRHPLSLINMUPAS-UHFFFAOYSA-N
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Description

7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrido[3,2-d]pyrimidine core with a fluorine atom at the 7th position and keto groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The keto groups can participate in redox reactions, potentially forming hydroxyl derivatives or other oxidized products.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidines, while oxidation and reduction reactions can produce hydroxylated or further oxidized derivatives.

Mechanism of Action

The mechanism of action of 7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate signaling pathways involved in cell proliferation, making the compound relevant in cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

7-fluoro-1H-pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H4FN3O2/c8-3-1-4-5(9-2-3)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13)

InChI Key

BRHPLSLINMUPAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)NC2=O)F

Origin of Product

United States

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